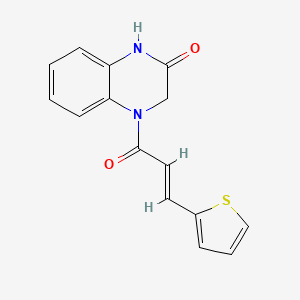

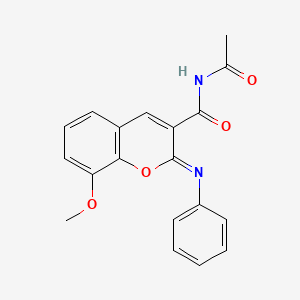

(E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one” is a chemical compound used in scientific research. Its unique structure enables applications in drug discovery, catalysis, and material science. The thiophene nucleus has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .

Synthesis Analysis

Thiophene-based analogs have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis

The reactivity of enaminones, which are extremely stable species, is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .Applications De Recherche Scientifique

Anticancer Activity

Quinoline and acrylate derivatives, including structures similar to "(E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one," have shown significant potential as antitumor agents. Studies demonstrate that these compounds exhibit inhibitory effects on cancer cell viability, adhesion, migration, invasion, neoangiogenesis, clonogenic activity, and MMP-9 activity, suggesting their therapeutic usefulness in cancer treatment (Rodrigues et al., 2012). Similarly, a series of related compounds demonstrated antiproliferative activity against human HCT-116 and MCF-7 cell lines, highlighting the quinoxaline ring's suitability as a scaffold for anticancer drug development (El Rayes et al., 2019).

Optical Limiting and Photonic Devices

Thiophene dyes, including structures similar to the mentioned compound, have been studied for their nonlinear optical limiting behavior, which is crucial for protecting human eyes and optical sensors and stabilizing light sources in optical communications. The effectiveness of these dyes under nanosecond laser excitation suggests their potential in optoelectronic devices (Anandan et al., 2018).

Solar Cell Applications

Research into organic sensitizers for solar cells has identified compounds incorporating thiophene units and acrylate groups as having high incident photon-to-current conversion efficiencies. These findings underscore the role of such compounds in enhancing the performance of dye-sensitized solar cells, thus contributing to the development of more efficient renewable energy technologies (Kim et al., 2006).

Molecular Engineering and Synthesis

The study and synthesis of compounds like "this compound" contribute to the understanding of molecular structures and their potential applications. For instance, crystal structure determination helps in elucidating intermolecular interactions and conformations, which are crucial for designing compounds with desired physical and chemical properties (Lee et al., 2009).

Propriétés

IUPAC Name |

4-[(E)-3-thiophen-2-ylprop-2-enoyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14-10-17(13-6-2-1-5-12(13)16-14)15(19)8-7-11-4-3-9-20-11/h1-9H,10H2,(H,16,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVVYZMYAMROTN-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2669041.png)

![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669044.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2669046.png)

![5-[(3,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2669047.png)

![5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2669050.png)

![N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2669052.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2669053.png)